molecular formula C9H10ClF3N2 B13429376 (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine

Cat. No.: B13429376
M. Wt: 238.64 g/mol
InChI Key: VQXQLCXUEBEGAC-UHFFFAOYSA-N
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Description

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, along with an isopropylamine moiety. Its molecular structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl substituents. The final step involves the attachment of the isopropylamine group. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. The isopropylamine moiety may enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridin-4-amine
  • 2-Chloro-5-methoxypyridin-4-ylboronic acid
  • 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid

Uniqueness

Compared to similar compounds, (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine stands out due to the presence of the isopropylamine group, which imparts unique chemical and physical properties

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C9H10ClF3N2/c1-5(2)15-7-3-8(10)14-4-6(7)9(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

VQXQLCXUEBEGAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1C(F)(F)F)Cl

Origin of Product

United States

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